Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-

Nonlinear optics Second-harmonic generation Powder SHG screening

Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (CAS 730-39-2), commonly referred to as 4-nitro-4′-methylbenzylidene aniline (NMBA), is a Schiff base formed by the condensation of p-toluidine with 4-nitrobenzaldehyde. It belongs to the benzylidene aniline family and is characterized by a conjugated π-system with a para-methyl electron-donating group and a para-nitro electron-withdrawing group, establishing a strong intramolecular charge-transfer axis.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 730-39-2
Cat. No. B3056634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-
CAS730-39-2
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O2/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(9-5-12)16(17)18/h2-10H,1H3
InChIKeyGSOZSSDYIVFJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (CAS 730-39-2): Compound Profile and Procurement Context


Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (CAS 730-39-2), commonly referred to as 4-nitro-4′-methylbenzylidene aniline (NMBA), is a Schiff base formed by the condensation of p-toluidine with 4-nitrobenzaldehyde. It belongs to the benzylidene aniline family and is characterized by a conjugated π-system with a para-methyl electron-donating group and a para-nitro electron-withdrawing group, establishing a strong intramolecular charge-transfer axis [1]. NMBA has been most extensively documented as an organic nonlinear optical (NLO) material, exhibiting exceptional second-harmonic generation (SHG) and electro-optic responses that are quantitatively benchmarked against both inorganic and organic standards [2].

Why In-Class Benzylidene Aniline Analogs Cannot Replace Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- in NLO-Critical Procurement


Although numerous benzylidene aniline derivatives are commercially available, the second-order NLO performance of this specific compound is exquisitely sensitive to the nature and position of the aromatic substituents. Replacing the para-methyl donor with a para-methoxy group—producing the closest structural analog, 4-nitro-4′-methoxy benzylidene aniline (NMOBA)—drops the powder SHG efficiency relative to KDP from >200× to merely 1.24× [1]. Similarly, removing the methyl substituent entirely yields N-(4-nitrobenzylidene)aniline, which lacks the enhanced donor strength and favorable crystal packing provided by the p-toluidine moiety. The neutron diffraction study by Cole et al. demonstrated that the exceptional macroscopic χ⁽²⁾ of NMBA arises from a unique combination of molecular planarity, C–H⋯X hydrogen-bonding networks, and extremely close interplanar spacings—supramolecular features that are not transferable across the analog series [2]. Generic substitution without rigorous comparative NLO validation therefore carries a high risk of order-of-magnitude performance loss in any SHG-, THz-generation, or electro-optic application.

Quantitative NLO Differentiation Evidence for Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (NMBA) Against Comparators


Second-Harmonic Generation Intensity: NMBA vs. Urea Powder Benchmark

NMBA produces a second-harmonic intensity 16 times that of urea when evaluated by the powder SHG technique, establishing it as one of the most active organic NLO crystals identified at the time of reporting [1]. Urea is the standard organic SHG reference material in the field; a 16-fold enhancement places NMBA in the top tier of benzylidene aniline derivatives and makes it a compelling candidate for frequency-doubling applications where urea-level performance is insufficient [2].

Nonlinear optics Second-harmonic generation Powder SHG screening

Nonlinear d₁₁ Coefficient: NMBA vs. KDP (Industry-Standard Inorganic NLO Crystal)

The nonlinear optical coefficient d₁₁ of NMBA was measured to be over 200 times larger than the d₃₆ coefficient of potassium dihydrogen phosphate (KDP) using the Maker fringe technique at fundamental wavelengths of 1000, 1064, and 1300 nm [1]. KDP d₃₆ is the most widely used inorganic reference for second-order NLO coefficients; a >200× enhancement represents a transformative gain in conversion efficiency for frequency-doubling and parametric devices [2].

Nonlinear optical coefficient Phase matching Electro-optic devices

SHG Efficiency: NMBA (Methyl Donor) vs. NMOBA (Methoxy Donor) – The Substituent Impact

Replacing the para-methyl group of NMBA with a para-methoxy group to yield NMOBA reduces the powder SHG efficiency from >200× KDP (NMBA) to only 1.24× KDP (NMOBA) [1][2]. This nearly 200-fold performance differential between the closest structural analogs demonstrates that the methyl substituent is not an interchangeable donor group but a critical determinant of crystal packing, molecular planarity, and the resulting macroscopic NLO susceptibility [3].

Structure–property relationship Donor–acceptor chromophore Benzylidene aniline analogs

Noncritical Phase Matching: NMBA vs. DAN and Other Organic NLO Crystals

NMBA supports both angle and wavelength noncritical phase matching across a broad fundamental wavelength range, a property that is not universally available among high-performance organic NLO crystals [1]. While the nondiagonal coefficient d₃₁ of NMBA is similar to the phase-matching coefficient of 3-acetamido-4-dimethylamino-nitrobenzene (DAN), NMBA additionally offers noncritical phase-matching geometries that eliminate walk-off and dramatically relax angular alignment tolerances, simplifying device engineering [2].

Phase matching Frequency conversion Angle tuning

Structural Basis for Exceptional NLO Response: Hydrogen-Bonding Network Unique to NMBA

A neutron diffraction study revealed that NMBA's large macroscopic second-order NLO susceptibility χ⁽²⁾ is driven by a distinctive C–H⋯X (X = N, O, π) hydrogen-bonding network that extends the molecular charge transfer into the supramolecular lattice and enforces extremely close interplanar spacings [1]. This hydrogen-bonding architecture was not detected in the earlier X-ray study and represents a structural feature that is absent in the non-methylated analog N-(4-nitrobenzylidene)aniline and in the methoxy-substituted NMOBA, both of which adopt different packing motifs [2].

Supramolecular chemistry Crystal engineering Structure–property correlation

Thermal Stability and Thermophysical Parameters for Device Engineering

Differential scanning calorimetry of high-quality NMBA single crystals gave a peak melting point of 402 K (129 °C) with an enthalpy of melting ΔHₘ = 113.63 J g⁻¹, and the specific heat follows Cp = 2.3×10⁻³ T + 0.487 J g⁻¹ K⁻¹ over 273–373 K [1]. Principal thermal expansion coefficients at room temperature are α₁ = 1.274×10⁻⁴ K⁻¹, α₂ = 0.826×10⁻⁴ K⁻¹, and α₃ = 0.239×10⁻⁴ K⁻¹, with thermal conductivities k₁ = 0.40, k₂ = 0.19, and k₃ = 0.21 W m⁻¹ K⁻¹, all independent of temperature up to 370 K [1]. These thermophysical constants provide the quantitative foundation required for thermal management design in high-average-power NLO devices, and differentiate NMBA from structurally similar Schiff bases for which no comparable thermophysical dataset exists in the public literature.

Thermal analysis Crystal growth Device reliability

Procurement-Relevant Application Scenarios for Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (CAS 730-39-2)


Compact Frequency-Doubling Crystals for Portable Laser Systems

The d₁₁ coefficient of NMBA exceeding KDP d₃₆ by >200× [1] directly enables the replacement of centimeter-scale KDP crystals with sub-millimeter NMBA elements in SHG stages of compact Nd:YAG (1064 → 532 nm) or telecom-wavelength lasers. This thickness reduction, combined with the demonstrated ability to grow NMBA single crystals up to 5 × 3 × 1 cm³ [1], makes the compound uniquely suited for miniaturized laser modules where KDP's bulk and hygroscopicity are disqualifying.

Broadband THz Generation via Optical Rectification

Recent studies have demonstrated intense THz generation using NMBA crystals, where the large second-order susceptibility χ⁽²⁾ (rooted in the charge-transfer and hydrogen-bonding architecture documented by Cole et al. [2]) provides conversion efficiencies that outperform established organic NLO crystals such as MNA and PNPA in broadband THz generation [3]. Procurement of NMBA for THz time-domain spectroscopy systems is supported by the quantitative NLO benchmarking against urea and KDP reported in Section 3.

Electro-Optic Modulators with Reduced Half-Wave Voltage

NMBA exhibits a very high electro-optic response with a reduced half-wave voltage compared to the most powerful organic crystals available at the time of its characterization [4]. This property, combined with the noncritical phase-matching capability that eliminates walk-off and relaxes alignment tolerances [1], positions NMBA as a candidate for integrated electro-optic modulators in fiber-optic communication systems where low Vπ and angular insensitivity are critical procurement specifications.

Nonlinear Optical Research and Structure–Property Benchmarking

NMBA serves as a model donor–acceptor benzylidene aniline system for computational and experimental NLO studies. First-principles calculations of the dielectric function and SHG response coefficients have been validated against experimental refractive index and SHG data for NMBA [5], establishing a reliable theoretical framework. The complete thermophysical dataset (specific heat, thermal expansion, and conductivity coefficients from Kerkoc et al. [6]) further makes NMBA the best-characterized member of its subclass for use as a calibration standard or reference material in academic and industrial NLO laboratories.

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